![molecular formula C7H10O3S B14603641 Methyl [(2-methylacryloyl)sulfanyl]acetate CAS No. 61146-92-7](/img/structure/B14603641.png)
Methyl [(2-methylacryloyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(2-methylacryloyl)sulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a sulfanyl group attached to an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-methylacryloyl)sulfanyl]acetate typically involves the esterification of [(2-methylacryloyl)sulfanyl]acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(2-methylacryloyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted acrylates.
Wissenschaftliche Forschungsanwendungen
Methyl [(2-methylacryloyl)sulfanyl]acetate has several applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of biologically active molecules.
Materials Science: It can be used in the development of advanced materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of Methyl [(2-methylacryloyl)sulfanyl]acetate depends on its specific application. In polymer chemistry, the acrylate moiety can undergo radical polymerization to form polymers. In pharmaceuticals, the sulfanyl group can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(2-oxopropyl)sulfanyl]acetate
- Methyl [(2-nitrophenyl)acetate]
Eigenschaften
CAS-Nummer |
61146-92-7 |
|---|---|
Molekularformel |
C7H10O3S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
methyl 2-(2-methylprop-2-enoylsulfanyl)acetate |
InChI |
InChI=1S/C7H10O3S/c1-5(2)7(9)11-4-6(8)10-3/h1,4H2,2-3H3 |
InChI-Schlüssel |
XNPVSAOKRIFQFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)SCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)

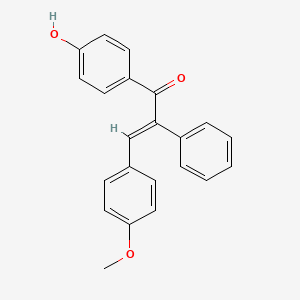

![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
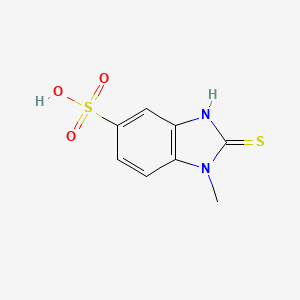
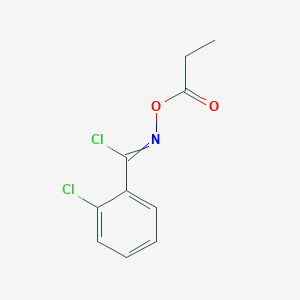
-](/img/structure/B14603592.png)
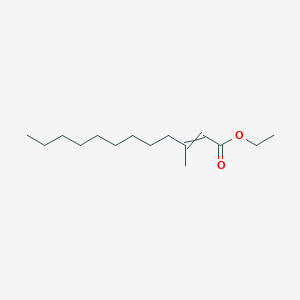
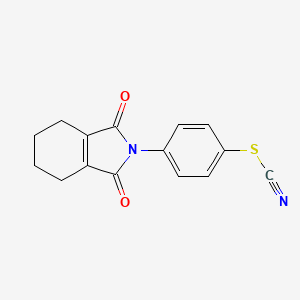

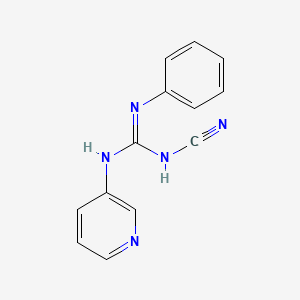
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
